molecular formula C7H7FN2S B1333628 1-(3-Fluorophenyl)-2-thiourea CAS No. 458-05-9

1-(3-Fluorophenyl)-2-thiourea

Cat. No.: B1333628
CAS No.: 458-05-9
M. Wt: 170.21 g/mol
InChI Key: YKOBLHQALWQKTC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-thiourea is an organic compound characterized by the presence of a fluorophenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-thiourea can be synthesized through the reaction of 3-fluoroaniline with thiocyanate compounds under acidic conditions. The reaction typically involves the use of ammonium thiocyanate and hydrochloric acid, resulting in the formation of the desired thiourea derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-2-thiourea exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include disruption of metabolic processes or interference with signal transduction pathways .

Comparison with Similar Compounds

  • 1-(3-Fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea
  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

Comparison: 1-(3-Fluorophenyl)-2-thiourea is unique due to its specific fluorophenyl and thiourea structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

(3-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOBLHQALWQKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370509
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458-05-9
Record name 1-(3-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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